1-(4-Methoxybenzyl)piperidin-2-one
Overview
Description
1-(4-Methoxybenzyl)piperidin-2-one is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a methoxybenzyl group attached to the piperidin-2-one core structure
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with piperidin-2-one in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxybenzyl)piperidin-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-(4-Methoxybenzyl)piperidin-2-one can be compared with other similar compounds, such as:
- 1-(4-Methoxybenzyl)piperidine-2,3-dione
- 1-(4-Methoxybenzyl)-6-oxo-2-phenyl-3-piperidinecarboxylic acid
- 4’-Spiro-[3-(N-4-methoxybenzyl-2-piperidone)]piperidine hydrochloride
- 2-(4-Methoxybenzyl)-2,8-diazaspiron[5.5]undecan-1-one hydrochloride
- 1-[(3-amino-4-methoxyphenyl)methyl]piperidin-2-one
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological behavior.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h5-8H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXXQWFWZJWRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467727 | |
Record name | 1-(4-methoxybenzyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128773-73-9 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128773-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-methoxybenzyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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